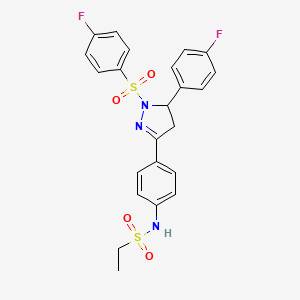

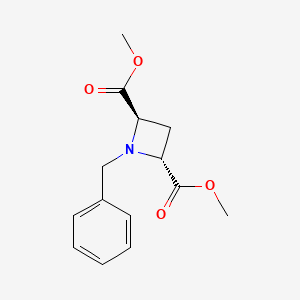

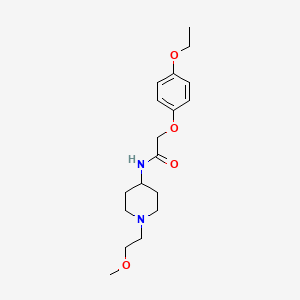

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups including a sulfonyl group, a pyrazole ring, and two fluorophenyl groups. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and fluorophenyl groups. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Scientific Research Applications

Cancer Research and Enzyme Inhibition

Sulfonamides, including complex derivatives, have been extensively studied for their potential as carbonic anhydrase (CA) inhibitors, which play significant roles in cancer research. Studies have shown that sulfonamide derivatives exhibit cytotoxic activities against tumor cells, suggesting their potential for anticancer drug development (Gul et al., 2016). These compounds target carbonic anhydrase isoenzymes, crucial for pH regulation in tumor cells, making them promising candidates for selective cancer therapies. Additionally, some sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II, crucial for managing conditions like glaucoma and epilepsy, further highlighting the therapeutic potential of these compounds in a range of diseases (Yamali et al., 2020).

Antimicrobial Activities

The antimicrobial properties of sulfonamide derivatives have also been a significant area of research. Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups have demonstrated efficacy against various bacterial and fungal strains, surpassing the activity levels of reference drugs in some cases (Alsaedi et al., 2019). This suggests that complex sulfonamides could serve as a basis for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Antidiabetic Potential

The exploration of sulfonamides in the treatment of diabetes represents another promising research avenue. Fluorinated pyrazoles and sulfonamide derivatives have been prepared as potential hypoglycemic agents, indicating significant antidiabetic activity in preliminary screenings (Faidallah et al., 2016). These findings open the door to further investigations into sulfonamides as antidiabetic medications, with the potential for developing new treatments that address the complex mechanisms underlying diabetes.

properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-11-5-16(6-12-20)22-15-23(17-3-7-18(24)8-4-17)28(26-22)34(31,32)21-13-9-19(25)10-14-21/h3-14,23,27H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTZPLLWPLMKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2889836.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2889837.png)

![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889847.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2889852.png)